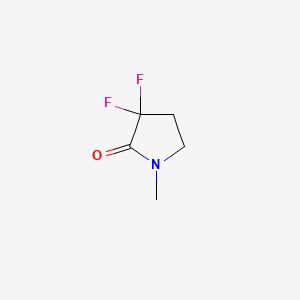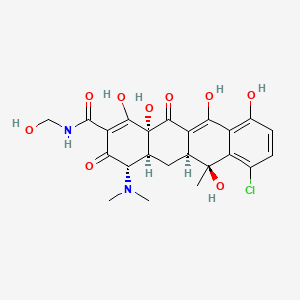
克洛霉素
描述
Clomocycline is a tetracycline antibiotic that is commonly prescribed by medical doctors for infections and to treat acne . It may also be used to treat urinary tract infections, gum disease, and other bacterial infections such as gonorrhea and chlamydia .
Molecular Structure Analysis
The molecular formula of Clomocycline is C23H25ClN2O9 . It has an average weight of 508.906 . For more detailed structural information, you may refer to resources like PubChem or DrugBank .Chemical Reactions Analysis
Clomocycline, like other tetracyclines, inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit . This prevents the amino-acyl tRNA from binding to the A site of the ribosome . The binding is reversible in nature .Physical And Chemical Properties Analysis
Clomocycline has a chemical formula of C23H25ClN2O9 . Its average weight is 508.906 . Unfortunately, specific physical properties like melting point, boiling point, and solubility were not found in the available resources .科学研究应用
Treatment of Bacterial Infections
Clomocycline is primarily used as an antibacterial drug to treat and prevent various bacterial infections . It is effective against a range of bacteria, including those causing acne, urinary tract infections, gum disease, gonorrhea, and chlamydia. Its mechanism involves inhibiting protein synthesis in bacteria, thereby stopping their growth and multiplication .
Antiprotozoal Applications
As an antiprotozoal drug , Clomocycline has been utilized to treat infections caused by protozoa . This includes diseases like malaria, where the compound’s ability to inhibit protein synthesis can be leveraged to combat the protozoal pathogens responsible for the illness.
Acne Vulgaris Management
In dermatology, Clomocycline is used to manage acne vulgaris . It helps reduce the number of acne lesions and has anti-inflammatory properties that alleviate the redness and swelling associated with acne .
Prophylactic Treatment for Anthrax
Clomocycline serves as a prophylactic treatment against Bacillus anthracis , the bacterium that causes anthrax. It is prescribed to prevent infection in individuals who have been exposed to the bacterium but do not yet show symptoms .
Treatment of Lyme Disease
The compound is also prescribed for the treatment of Lyme disease , a tick-borne illness caused by the bacterium Borrelia burgdorferi. Clomocycline helps in managing the symptoms and preventing the progression of the disease .
Inhibiting Protein Synthesis
In the field of molecular biology, Clomocycline’s role as a protein synthesis inhibitor is valuable for research purposes. It can be used to study the effects of inhibited protein synthesis in various bacterial strains or to create controlled environments for experiments involving bacterial cultures .
Antimicrobial Agent in Water Treatment
Emerging research suggests the potential application of Clomocycline as an antimicrobial agent in water treatment processes. Its ability to kill or slow the growth of microorganisms could be harnessed to improve the quality of drinking water and treat wastewater .
Research on Drug Resistance
Clomocycline is also instrumental in research on antibiotic resistance . Studying how bacteria develop resistance to tetracyclines like Clomocycline can lead to the development of new strategies to combat resistant strains and improve the efficacy of existing antibiotics .
安全和危害
未来方向
The future of antibiotics like Clomocycline could involve discovering new combinations to combat multidrug-resistant bacteria . Despite challenges, advancements including new in silico methods, theoretical frameworks, and microfluidic platforms are poised to identify new and efficacious antibacterial combinations .
属性
IUPAC Name |
(4S,4aS,5aS,6S,12aR)-7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-N-(hydroxymethyl)-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN2O9/c1-22(34)8-6-9-16(26(2)3)18(30)14(21(33)25-7-27)20(32)23(9,35)19(31)12(8)17(29)13-11(28)5-4-10(24)15(13)22/h4-5,8-9,16,27-29,32,34-35H,6-7H2,1-3H3,(H,25,33)/t8-,9-,16-,22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXTHDFJCJQJHKD-KMVLDZISSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)NCO)N(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)NCO)N(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80905089 | |
| Record name | Clomocycline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80905089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Clomocycline inhibits cell growth by inhibiting translation. It binds to the 30S ribosomal subunit and prevents the amino-acyl tRNA from binding to the A site of the ribosome. The binding is reversible in nature. Clomocycline is lipophilic and can easily pass through the cell membrane or passively diffuses through porin channels in the bacterial membrane. | |
| Record name | Clomocycline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00453 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Clomocycline | |
CAS RN |
1181-54-0 | |
| Record name | Clomocycline [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001181540 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clomocycline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00453 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Clomocycline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80905089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CLOMOCYCLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YP0241BU76 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
A: Clomocycline, like other tetracyclines, exerts its antibacterial effect by inhibiting bacterial protein synthesis. [, ] It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. [] This halts the addition of amino acids to the growing polypeptide chain, ultimately leading to bacterial growth inhibition or death.
ANone: The molecular formula of Clomocycline is C22H23ClN2O8, and its molecular weight is 478.88 g/mol.
ANone: The provided research papers do not contain specific information on Clomocycline's material compatibility or stability under various storage or environmental conditions.
ANone: Clomocycline is primarily recognized for its antibacterial activity. There is no mention of catalytic properties or applications in the provided research papers.
ANone: The provided research papers primarily focus on clinical evaluations and do not detail any computational chemistry or modeling studies related to Clomocycline.
A: While the research mentions that Clomocycline is less stable than some other tetracyclines like demethylchlortetracycline, it doesn't elaborate on its stability in specific formulations or provide detailed degradation pathways. []
A: Clomocycline exhibits good absorption from the gut, achieving therapeutic blood levels after oral administration of 150mg. [] Peak blood levels are observed around three hours post-administration, with useful levels persisting for 6-8 hours. [] It also demonstrates high and persistent tissue concentrations, particularly in lung tissue. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Tert-butyl 3-methyl-1H-pyrazolo[3,4-B]pyridine-1-carboxylate](/img/structure/B576268.png)
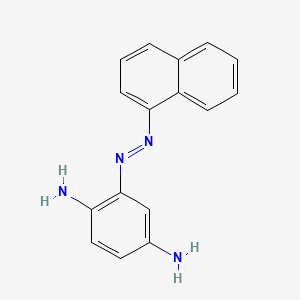
![5-[(2-Oxo-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-ylidene)methyl]quinoline-8-sulfonic acid](/img/structure/B576273.png)
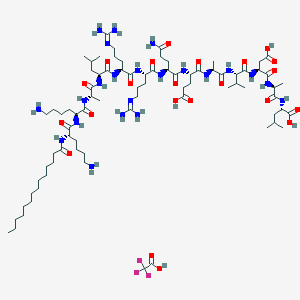
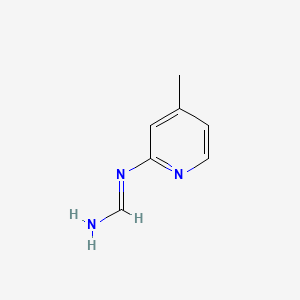
![6-Oxa-10-azatricyclo[6.2.1.04,9]undeca-2,4,8(11),9-tetraene](/img/structure/B576281.png)
